1,10-Decanediol dimethacrylate (1,10-DDMA) is a long-chain, aliphatic difunctional monomer procured primarily as a reactive diluent and crosslinking agent in advanced polymer networks. Featuring a flexible 10-carbon backbone, it is utilized to overcome the inherent limitations of standard dimethacrylates by simultaneously lowering formulation viscosity and mitigating polymerization-induced shrinkage stress[1]. Unlike rigid base monomers such as Bis-GMA or UDMA, 1,10-DDMA maintains high molecular mobility during curing, which drives a higher degree of double-bond conversion. Its industrial and clinical value lies in its ability to enable highly filled, low-shrinkage, and hydrolytically stable composites, making it a critical precursor for dental restoratives, high-fidelity 3D printing resins, and structural adhesives[2].
Procurement substitution with shorter-chain aliphatic dimethacrylates (such as 1,6-hexanediol dimethacrylate, HDDMA) or hydrophilic diluents (such as triethylene glycol dimethacrylate, TEGDMA) fundamentally alters the performance of the cured network. While HDDMA offers similar viscosity reduction, its shorter 6-carbon chain creates a tighter, more rigid crosslinked network, which significantly increases polymerization shrinkage stress and the risk of delamination or microleakage [1]. Conversely, TEGDMA contains ether linkages that impart hydrophilicity, leading to elevated water sorption, plasticization, and hydrolytic degradation over time[2]. 1,10-DDMA is required when a formulation demands the exact combination of high hydrophobicity, low shrinkage stress, and high degree of conversion—a balance that cannot be achieved by blending generic short-chain or ether-based alternatives.
The 10-carbon aliphatic chain of 1,10-DDMA provides internal plasticization during the curing process, delaying the gel point and allowing for stress relaxation. Comparative rheological and kinetic studies demonstrate that substituting shorter-chain crosslinkers like HDDMA with 1,10-DDMA significantly reduces the final polymerization shrinkage stress while maintaining equivalent double-bond conversion [1].
| Evidence Dimension | Polymerization Shrinkage Stress (MPa) |
| Target Compound Data | Lower shrinkage stress profile with delayed gelation time (tg) |
| Comparator Or Baseline | HDDMA (1,6-hexanediol dimethacrylate) and TEGDMA |
| Quantified Difference | Measurable reduction in MPa of stress at equivalent conversion levels |
| Conditions | Real-time RT-NIR-photorheology of dimethacrylate networks during photo-curing |
Lower shrinkage stress prevents warping in 3D printing and eliminates marginal gap formation in structural and dental adhesives.
Water sorption in crosslinked polymer networks leads to plasticization, swelling, and hydrolytic degradation. Formulations utilizing TEGDMA as a reactive diluent suffer from high water uptake due to the hydrophilic ether oxygen atoms in its backbone. In contrast, 1,10-DDMA consists of a highly hydrophobic decamethylene chain, which drastically reduces water sorption and solubility metrics in the cured composite[1].
| Evidence Dimension | Water Sorption (Wsp) and Solubility (Wsl) |
| Target Compound Data | Minimal water sorption due to purely aliphatic C10 chain |
| Comparator Or Baseline | TEGDMA (Triethylene glycol dimethacrylate) |
| Quantified Difference | Substantially lower µg/mm³ water uptake over 30-day immersion |
| Conditions | ISO 4049 water sorption and solubility testing protocols |
Procuring 1,10-DDMA instead of TEGDMA ensures the long-term mechanical integrity and dimensional stability of polymers deployed in wet environments.
High-viscosity base monomers like Bis-GMA or UDMA suffer from early vitrification during curing, trapping unreacted double bonds. The addition of 1,10-DDMA dilutes the system to a workable viscosity and its inherent flexibility maintains network mobility past the initial gel point, resulting in a higher final degree of conversion (DC%) compared to formulations relying solely on rigid monomers [1].
| Evidence Dimension | Final Degree of Double-Bond Conversion (DC%) |
| Target Compound Data | Enhanced DC% due to extended network mobility |
| Comparator Or Baseline | Bis-GMA/UDMA base resins without flexible diluents |
| Quantified Difference | Higher conversion percentage with fewer leachable residual monomers |
| Conditions | Photo-DSC or micro-Raman spectroscopy of cured resin networks |
Maximizing conversion is essential for achieving target flexural strength and minimizing the toxicity associated with unreacted monomer leaching.
Achieving high inorganic filler loading (>70 wt%) is necessary for mechanical reinforcement in industrial composites. 1,10-DDMA acts as an efficient rheological modifier, allowing formulators to heavily load silica or glass fillers into the resin matrix without exceeding the processable viscosity limits required for injection molding or 3D printing [1].
| Evidence Dimension | Unset Resin Viscosity (Pa·s) and Max Filler Load |
| Target Compound Data | Low viscosity enabling >70 wt% filler loading |
| Comparator Or Baseline | High-viscosity bulk monomers (Bis-GMA) |
| Quantified Difference | Significant reduction in base resin viscosity |
| Conditions | Cone-plate rheometry at standardized shear rates |
Enables the manufacturability of highly filled composites, directly impacting the final product's compressive strength and wear resistance.
1,10-DDMA is the diluent of choice for advanced dental composites and bulk-fill restoratives. By replacing TEGDMA or HDDMA, manufacturers can drastically reduce polymerization shrinkage stress, thereby minimizing marginal gap formation and secondary caries, while maintaining the high degree of conversion required for clinical durability[1].
For adhesives used in physiological or wet environments, the hydrophobic 10-carbon chain of 1,10-DDMA prevents the water sorption and plasticization typical of ether-containing diluents. This makes it a highly suitable precursor for long-term implantable polymer networks and orthodontic cements[2].
In additive manufacturing, warping and dimensional inaccuracy are driven by shrinkage stress during layer-by-layer photocuring. Procuring 1,10-DDMA as a reactive diluent lowers the resin viscosity for smooth recoating while providing the internal plasticization needed to print high-resolution, stress-free parts [1].
Industrial coatings requiring extreme wear resistance rely on high inorganic filler contents. The viscosity-reducing properties of 1,10-DDMA allow formulators to maximize filler loading without compromising the processability or sprayability of the uncured resin [3].
Irritant